3-(3-bromophenyl)-N-methylpropanamide
Overview
Description
3-(3-Bromophenyl)-N-methylpropanamide is an organic compound that features a bromine-substituted phenyl ring attached to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-N-methylpropanamide typically involves the reaction of 3-bromophenylpropanoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general reaction scheme is as follows:
Starting Material: 3-bromophenylpropanoic acid
Reagent: Methylamine
Conditions: The reaction is typically conducted in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-N-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of various substituted phenyl derivatives.
Hydrolysis: Formation of 3-bromophenylpropanoic acid and methylamine.
Scientific Research Applications
3-(3-Bromophenyl)-N-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, especially in the development of new materials and catalysts.
Biological Studies: It can be used in studies investigating the effects of brominated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-N-methylpropanamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The bromine atom may enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromophenylpropanoic Acid: A precursor in the synthesis of 3-(3-bromophenyl)-N-methylpropanamide.
3-Bromophenylamine: Another brominated aromatic compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of a brominated phenyl ring and a propanamide group. This structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(3-bromophenyl)-N-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12-10(13)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQJMEBNTVTSCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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